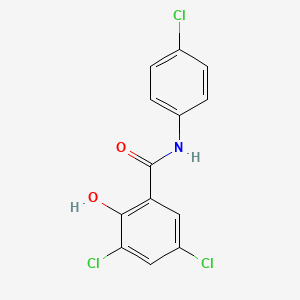
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a 4-chlorophenyl group attached to the nitrogen atom. These substitutions confer distinct chemical and physical properties, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base. The reaction is usually carried out in a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Preparation of 3,5-dichlorobenzoyl chloride: This intermediate is synthesized from 3,5-dichlorobenzonitrile by treatment with thionyl chloride.
Formation of the amide: The 3,5-dichlorobenzoyl chloride is then reacted with 4-chloroaniline in DMF, yielding the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk preparation of intermediates: Large-scale synthesis of 3,5-dichlorobenzoyl chloride.
Optimization of reaction conditions: Ensuring efficient mixing, temperature control, and purification steps to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 2 position can be oxidized to a ketone or reduced to a methylene group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atoms.
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methylene derivative.
Hydrolysis: Formation of 3,5-dichlorobenzoic acid and 4-chloroaniline.
科学研究应用
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-methylphenyl)benzamide
- 3,5-Dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of chlorine atoms and a hydroxyl group provides distinct properties compared to other benzamide derivatives, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1151-51-5 |
|---|---|
分子式 |
C13H8Cl3NO2 |
分子量 |
316.6 g/mol |
IUPAC 名称 |
3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI 键 |
USFZGCVGLNMJPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949383.png)
![N-(2,4-difluorophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949391.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949393.png)
![1-ethyl-3,5-dimethyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10949400.png)
![3-[(Acetyloxy)methyl]-7-{[(2,4-difluorophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949407.png)
![3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10949414.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949415.png)
![ethyl (4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B10949419.png)
![2-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10949432.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10949433.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10949435.png)
![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949441.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10949442.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10949452.png)
